An In-depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)
An In-depth Technical Guide to 1-Bromo-2,3-bis(bromomethyl)benzene (CAS 127168-82-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-bis(bromomethyl)benzene is a halogenated aromatic compound with the CAS number 127168-82-5. Its structure, featuring a benzene ring substituted with one bromine atom and two bromomethyl groups in adjacent positions, makes it a versatile building block in organic synthesis. The presence of three reactive sites—the aryl bromide and two benzylic bromides—allows for a range of chemical transformations, making it a molecule of interest for the synthesis of complex organic structures, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known characteristics.
Physicochemical Properties
While specific experimental data for 1-Bromo-2,3-bis(bromomethyl)benzene is not widely reported in the literature, its fundamental properties have been computed and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 127168-82-5 | [1] |
| Molecular Formula | C₈H₇Br₃ | [1] |
| Molecular Weight | 342.85 g/mol | [1] |
| IUPAC Name | 1-bromo-2,3-bis(bromomethyl)benzene | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)CBr)CBr | [1] |
| InChI Key | ASZRHSLOVXUBHJ-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis
The synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene can be achieved through the radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent.
Experimental Protocol: Radical Bromination of 1-Bromo-2,3-dimethylbenzene
This protocol is adapted from established procedures for benzylic bromination.
Materials:
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1-Bromo-2,3-dimethylbenzene
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Filtration apparatus (Büchner funnel and flask)
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Thin-layer chromatography (TLC) plates and chamber
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous carbon tetrachloride.
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Addition of Reagents: To the solution, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (approximately 0.02 equivalents).
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Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be initiated and sustained with a UV lamp if necessary.
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Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material indicates the completion of the reaction.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
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Filtration: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.
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Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Synthetic Workflow

